N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide
Description
This compound features a pyrazole core substituted with a 5-chloro, 1-methyl, and 3-trifluoromethyl group. The pyrazole is linked via a methylene bridge to a 4-methylbenzenecarboxamide moiety, which is further substituted with a 4-methoxyphenyl group. The trifluoromethyl and methoxy groups contribute to its lipophilicity and electronic properties, making it a candidate for applications in agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O2/c1-13-4-6-14(7-5-13)20(29)28(15-8-10-16(30-3)11-9-15)12-17-18(21(23,24)25)26-27(2)19(17)22/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKPYOWTWCLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=C(N(N=C2C(F)(F)F)C)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide, commonly referred to as compound 1, is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 437.85 g/mol. The compound features a pyrazole ring, a trifluoromethyl group, and an amide linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.85 g/mol |
| Melting Point | Not specified |
| Purity | >90% |
The biological activity of compound 1 has been primarily investigated in the context of its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures often interact with various biological targets:
- Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives are known to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Antioxidant Activity : Some studies suggest that the trifluoromethyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Anti-inflammatory and Analgesic Effects
A series of studies have evaluated the anti-inflammatory properties of compound 1. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharide (LPS) .
Case Study:
In a controlled animal study, administration of compound 1 resulted in a marked reduction in paw edema in rats subjected to formalin-induced inflammation. The results indicated a similar efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary screening for antimicrobial properties revealed that compound 1 exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:
| Compound ID | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Molecular Formula |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 133–135 | 68 | C₂₁H₁₅ClN₆O |
| 3b | 4-Chlorophenyl, Phenyl | 171–172 | 68 | C₂₁H₁₄Cl₂N₆O |
| 3c | p-Tolyl, Phenyl | 123–125 | 62 | C₂₂H₁₇ClN₆O |
| Target | 4-Methoxyphenyl, 4-Methylbenzene | N/A | N/A | C₂₀H₁₉ClF₃N₃O₂ (estimated) |
- Key Differences: The target compound replaces the cyano group in 3a–3p with a trifluoromethyl group, enhancing electron-withdrawing effects . The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated aryl groups in 3b .
Pyrazole-Triazole Hybrid ()
The compound B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide shares the trifluoromethyl-pyrazole core but includes a triazole-substituted pyridine.
Thiourea and Carboxaldehyde Derivatives ()
Sulfonamide Analogs ()
- N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide ():
- 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide (): Substitutes the 5-chloro group with phenoxy, reducing electronegativity but increasing steric bulk .
Implications of Substituent Variations
- Trifluoromethyl vs. Cyano: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to cyano-substituted analogs .
- Methoxy vs.
- Halogenation : Chlorine at the 5-position (target) vs. 4-chlorophenyl (b) may influence steric and electronic interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
